
4-Amino-3-chlorophenol
Overview
Description
4-Amino-3-chlorophenol (CAS 52671-64-4) is an aromatic compound with the molecular formula C₆H₆ClNO. It consists of a phenol backbone substituted with an amino group (-NH₂) at the para position and a chlorine atom at the meta position. This compound is a hydrochloride salt in its stable form, with a molecular weight of 180.03 g/mol and a melting point of 254–256°C . It is soluble in water and serves as a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase inhibitors such as lenvatinib and tivozanib .
Scientific Research Applications
Pharmaceutical Applications
4-Amino-3-chlorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anticancer drugs. Notable applications include:
- Tyrosine Kinase Inhibitors : 4-A3CP is integral in the synthesis of tivozanib and lenvatinib, which are used for treating renal cell carcinoma and liver cancer, respectively. These drugs work by inhibiting specific pathways involved in tumor growth and vascularization .
- Cardiovascular and Neurological Disorders : Beyond oncology, 4-A3CP is involved in developing medications aimed at treating cardiovascular diseases and neurodegenerative disorders such as Alzheimer's disease. It acts as a synthetic reagent for creating benzothiazole-based ureas that modulate enzymes associated with these conditions .
Table 1: Key Pharmaceuticals Derived from this compound
Drug Name | Indication | Mechanism of Action |
---|---|---|
Tivozanib | Renal Cell Carcinoma | Tyrosine kinase inhibition |
Lenvatinib | Hepatocellular Carcinoma | Tyrosine kinase inhibition |
Benzothiazole Ureas | Alzheimer's Disease | Modulation of ABAD/17β-HSD10 |
While this compound has beneficial applications, its safety profile is critical for regulatory approval. Studies have shown varying levels of nephrotoxicity when compared to other aminophenols. For instance:
- In vitro studies indicate that 4-A3CP exhibits lower cytotoxicity compared to its counterparts like 4-amino-2-chlorophenol (4-A2CP), suggesting a more favorable safety profile for therapeutic use .
Table 3: Nephrotoxic Potential of Aminophenols
Compound | Nephrotoxicity Level (In Vitro) |
---|---|
4-Amino-2-chlorophenol (4-A2CP) | High |
This compound (4-A3CP) | Low |
4-Aminophenol (4-AP) | Moderate |
Mechanism of Action
The mechanism of action of 4-Amino-3-chlorophenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nephrotoxicity
Key findings include:
- Hydroxylation Effect: Aromatic ring hydroxylation (e.g., conversion of chloroanilines to aminochlorophenols) increases nephrotoxicity.
- Halogen Influence: Chlorine at the meta position (4-Amino-3-chlorophenol) confers lower toxicity than chlorine at the ortho position (2-Amino-5-chlorophenol) .
Table 1: Nephrotoxic Potential in Renal Cortical Slices
Compound | Relative Nephrotoxicity Rank | Key Mechanism |
---|---|---|
4-Aminophenol | 1 (Highest) | Oxidative stress, ROS generation |
2-Amino-5-chlorophenol | 2 | Bioactivation via CYP enzymes |
This compound | 3 | Moderate ROS production |
2-Aminophenol | 4 | Limited bioactivation |
Chloroanilines | 5 (Lowest) | Minimal oxidative damage |
Hepatotoxicity
While this compound exhibits mild hepatotoxicity, it is less potent than 4-aminophenol, which induces a twofold increase in serum transaminase levels . Chloroanilines (e.g., 4-chloroaniline) show negligible hepatic effects, highlighting the role of hydroxylation in liver toxicity .
Chemical and Structural Comparisons
Table 2: Chemical Properties of Selected Compounds
Property | This compound | 4-Aminophenol | 2-Amino-5-chlorophenol | 4-Chloroaniline |
---|---|---|---|---|
Molecular Formula | C₆H₆ClNO | C₆H₇NO | C₆H₆ClNO | C₆H₆ClN |
Molecular Weight (g/mol) | 180.03 | 109.13 | 163.57 | 127.57 |
Melting Point (°C) | 254–256 | 188–190 | 168–170 | 72–74 |
Solubility in Water | High | High | Moderate | Low |
Key Applications | Pharmaceutical intermediate | Dye synthesis | Herbicide metabolite | Polymer precursor |
Structural differences influence reactivity:
- 2-Amino-5-chlorophenol: Chlorine at the ortho position enhances metabolic activation via cytochrome P450 (CYP) enzymes, increasing toxicity .
Biological Activity
4-Amino-3-chlorophenol (4-A-3-CP) is an organic compound that has garnered attention due to its various biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of the biological activity of 4-A-3-CP, including its metabolic pathways, toxicity, and potential therapeutic applications.
Metabolic Pathways
This compound is primarily recognized as a metabolite in the degradation pathway of 2-chloro-4-nitroaniline (2-C-4-NA). Research conducted by Khan et al. (2013) demonstrated that the aerobic bacterium Rhodococcus sp. strain MB-P1 can utilize 2-C-4-NA as a sole carbon and nitrogen source, transforming it into 4-A-3-CP through a series of enzymatic reactions. The initial step involves the action of a flavin-dependent monooxygenase, which catalyzes the removal of the nitro group from 2-C-4-NA, yielding 4-A-3-CP as an intermediate product. Subsequently, 4-A-3-CP is further degraded to form 6-chlorohydroxyquinol (6-CHQ) as a terminal metabolite .
Table 1: Summary of Metabolic Pathway for this compound
Step | Reaction | Enzyme Involved | Product |
---|---|---|---|
1 | 2-C-4-NA → 4-A-3-CP | Flavin-dependent monooxygenase | This compound |
2 | 4-A-3-CP → 6-CHQ | Aniline dioxygenase | 6-Chlorohydroxyquinol |
Toxicological Profile
The toxicity of this compound has been evaluated in various studies. It has been shown to exhibit cytotoxic effects on mammalian cells, particularly in the context of its potential use as an anticancer agent. For instance, a study highlighted its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, suggesting its potential role in cancer therapy . The compound's toxicity profile indicates that while it may have therapeutic benefits, it also poses risks that must be carefully managed.
Case Study: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of 4-A-3-CP derivatives on cancer cell lines. These studies typically involve:
- Cell Line Selection : Commonly used cancer cell lines such as HeLa or MCF7.
- Treatment Protocol : Cells are treated with varying concentrations of 4-A-3-CP.
- Assessment Methods : Cell viability is measured using assays like MTT or trypan blue exclusion.
Results from these studies indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values suggesting potent anti-proliferative properties .
Environmental Impact and Bioremediation
The environmental significance of this compound extends beyond its metabolic pathways; it also plays a role in bioremediation efforts. As a metabolite derived from the degradation of more complex pollutants like 2-C-4-NA, understanding its degradation pathways is crucial for developing effective bioremediation strategies. The ability of Rhodococcus sp. to metabolize this compound highlights its potential use in cleaning up contaminated environments .
Q & A
Q. Basic: What are the established synthetic routes for 4-amino-3-chlorophenol, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound is synthesized via sulfonation and hydrolysis. A documented method involves reacting 4-aminophenol with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled acidic conditions. For example, one protocol uses 4-aminobenzenesulfonic acid as a precursor, followed by chlorination and hydrolysis to yield the final product . Optimization includes:
- Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions.
- Catalyst selection : Sulfuric acid enhances regioselectivity for the 3-chloro position.
- Post-synthesis purification : Recrystallization from methanol improves purity (HPLC purity ≥98%) .
Q. Basic: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% area%) .
- Spectroscopic techniques :
- Elemental analysis : Total nitrogen content should align with theoretical values (9.26 ± 0.18) .
Q. Advanced: How do solvent choice and pH affect the stability of this compound in experimental formulations?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and methanol. Avoid isopropanol due to insolubility .
- pH-dependent degradation :
- Acidic conditions (pH < 3) : Accelerates hydrolysis of the amino group.
- Alkaline conditions (pH > 9) : Promotes oxidation of the phenolic -OH group.
- Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .
Q. Advanced: What mechanisms underlie the nephrotoxicity of structurally related chlorophenols, and how does this compound compare?
Methodological Answer:
- Comparative toxicity : In vitro studies using rat kidney proximal tubules show that This compound exhibits lower nephrotoxic potential than 2-amino-5-chlorophenol or 3,5-dichloroaniline . Key findings:
- No significant reduction in cellular viability at concentrations ≤100 µM .
- Minimal methemoglobin formation compared to analogs .
- Mechanistic insights : Toxicity correlates with bioactivation via cytochrome P450 and oxidative stress induction (e.g., glutathione depletion). This compound lacks the reactive intermediates seen in more toxic derivatives .
Q. Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?
Methodological Answer:
- Reported contradictions :
- Resolution strategies :
Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust inhalation (PAC-1: 2.1 mg/m³) .
- Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .
- Toxicity profile : While not a potent nephrotoxicant, acute exposure may cause methemoglobinemia at high doses (>500 mg/kg in rodents) .
Q. Advanced: How is this compound utilized in the synthesis of tyrosine kinase inhibitors, and what are key intermediates?
Methodological Answer:
Properties
IUPAC Name |
4-amino-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPXABQLXSICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170083 | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-80-2 | |
Record name | 4-Amino-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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